![molecular formula C6H12O3 B077238 2-(Tert-butoxy)acetic acid CAS No. 13211-32-0](/img/structure/B77238.png)
2-(Tert-butoxy)acetic acid
Overview
Description
“2-(Tert-butoxy)acetic acid” is a chemical compound with the CAS Number: 13211-32-0 . It has a molecular weight of 132.16 and its IUPAC name is tert-butoxyacetic acid . It appears as a colorless to yellow to brown liquid or low-melting solid .
Synthesis Analysis
The synthesis of “2-(Tert-butoxy)acetic acid” has been reported in the literature . One method involves the use of t-butanol and potassium tert-butoxide, to which chloroacetic acid is added slowly at 30-50°C. The reaction mass is then heated and maintained at 80-85°C for 6-8 hours .
Molecular Structure Analysis
The molecular formula of “2-(Tert-butoxy)acetic acid” is C6H12O3 . The InChI Code is 1S/C6H12O3/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3,(H,7,8) .
Physical And Chemical Properties Analysis
“2-(Tert-butoxy)acetic acid” has a molecular weight of 132.16 . It appears as a colorless to yellow to brown liquid or low-melting solid . The density is reported to be 1.0±0.1 g/cm3 . The boiling point is 222.3±13.0 °C at 760 mmHg .
Scientific Research Applications
Chemical Synthesis
“2-(Tert-butoxy)acetic acid” is used in various areas of research including Life Science, Material Science, and Chemical Synthesis . It is often used as a reagent in the synthesis of other chemical compounds .
Protecting Group for Carboxylic Acids
The tert-butyl ester group, which includes “2-(Tert-butoxy)acetic acid”, is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents . It is also conveniently deprotected under acidic conditions .
Amino Acid Functionality
The tert-butyl ester group is frequently used as a protecting group for the carboxylic acid functionality of amino acids . This is particularly useful in peptide synthesis, where protecting groups are used to prevent unwanted side reactions.
Drug Delivery Systems
“2-(Tert-butoxy)acetic acid” has been used in the preparation of tissue scaffolding and drug delivery systems . This is likely due to its chemical properties, which allow it to form stable structures suitable for these applications.
Synthetic Wool and Silk Substitutes
“2-(Tert-butoxy)acetic acid” has also been used in the synthesis of synthetic wool and silk substitutes . This is likely due to its ability to form polymers with properties similar to those of natural fibers.
Formation of Stable NCAs
“2-(Tert-butoxy)acetic acid” has been used in the formation of stable N-carboxyanhydrides (NCAs) . The spontaneity of the reactions to form stable NCAs was found to increase with peptide length .
Safety And Hazards
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLILHPGWSURBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375469 | |
Record name | tert-butoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxy)acetic acid | |
CAS RN |
13211-32-0 | |
Record name | tert-butoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (tert-Butoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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